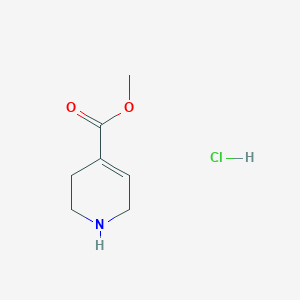

1,2,3,6-四氢吡啶-4-甲酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

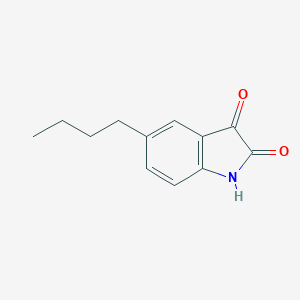

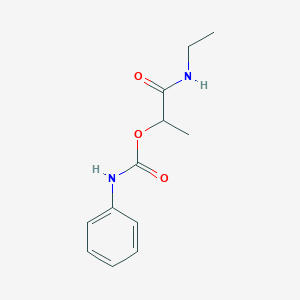

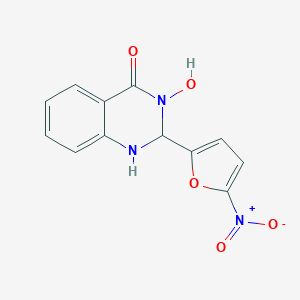

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride is a chemical compound that is part of the tetrahydropyridine family. This family of compounds has been extensively studied due to their interesting biological activities and potential therapeutic applications. The compound itself is not directly mentioned in the provided papers, but its analogs and derivatives have been synthesized and analyzed for various properties and activities.

Synthesis Analysis

The synthesis of tetrahydropyridine derivatives has been explored through various methods. For instance, the synthesis of tetrahydropyridine-3-carboxylic acids has been achieved by phosphine-catalyzed ring-forming reactions, ring-closing metathesis, and intramolecular 1,6-conjugate addition of 2,4-dienylamines . Additionally, the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates has been reported, involving treatment with the Vilsmeier–Haack reagent followed by reaction with hydrazine .

Molecular Structure Analysis

The molecular structure of tetrahydropyridine derivatives has been characterized using various techniques, including X-ray diffraction studies. For example, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was determined, revealing a flat boat conformation for the tetrahydropyridine ring and the presence of intra- and intermolecular hydrogen bonds . Similarly, the structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was refined, showing intermolecular hydrogen bonds and C=H...O interactions .

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyridine derivatives has been studied in the context of their potential as neurotoxins or therapeutic agents. Hydroxylated derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine have been found to noncompetitively inhibit dihydropteridine reductase, an enzyme involved in the synthesis of neurotransmitters . Moreover, tetrahydropyridyl carbamate derivatives have been synthesized as selective monoamine oxidase A substrates and potential prodrugs for central nervous system targeting .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyridine derivatives are influenced by their molecular structure. The crystallographic and molecular modeling studies provide insights into the conformational preferences and stability of these compounds. For instance, semiempirical calculations have suggested a boat conformation in the dihydropyridine system and a planar pyrazole ring for certain derivatives . These structural features can affect the compound's solubility, stability, and reactivity, which are critical for their biological activity and potential pharmaceutical applications.

科学研究应用

在帕金森病研究中的作用

1,2,3,6-四氢吡啶-4-甲酸甲酯盐酸盐因其在帕金森病 (PD) 研究中的意义而被广泛研究。研究调查了它与乙醛的相互作用及其通过破坏黑质纹状体多巴胺能通路增强小鼠帕金森病的作用。这一研究方向为 PD 的机制和潜在的治疗方法提供了重要的见解。例如,MPTP 的代谢物 MPP+ 会降低线粒体复合物 I 的活性,这与 PD 黑质中的观察结果类似,揭示了 PD 病理的线粒体方面。此外,使用非人类灵长类动物(例如普通狨)的各种模型已经使用 MPTP 来模拟 PD 症状,从而促进对 PD 相关帕金森病、运动障碍和精神病的新治疗方法的评估 (Vaglini et al., 2013) (Tatton et al., 1999) (Eslamboli, 2005)。

神经保护策略的探索

针对 PD 的神经保护策略的研究也利用 MPTP 模型来评估手术和药物干预的疗效。这包括对脑深部电刺激、神经营养因子的施用和细胞移植方法的研究。虽然这些干预在动物模型中显示出积极的结果,但将这些成功转化为临床实践需要进一步的研究,以充分了解其潜力和局限性 (Torres et al., 2017)。

环境因素和神经退行性疾病

对神经退行性疾病的环境起源的研究也纳入了 MPTP 模型。这些研究旨在了解遗传和环境因素在 PD 和阿尔茨海默病等疾病发展中的相互作用。该研究强调了早期环境暴露在神经变性病因学中的重要性,突出了 MPTP 等毒素在疾病途径建模和识别潜在干预措施中的作用 (Landrigan et al., 2005)。

对治疗开发的意义

MPTP 模型的应用延伸到对药物治疗的评估,旨在减轻与 PD 相关的运动和精神并发症。通过这些模型,研究人员已经能够探索各种化合物和干预措施的有效性,从而加深了我们对潜在治疗途径和 PD 的神经生物学基础的理解。这部分工作有助于持续寻找有效的 PD 治疗方法,并强调了该疾病的复杂性 (Merello, 2008)。

安全和危害

属性

IUPAC Name |

methyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h2,8H,3-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSAAQMJVBJTJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride | |

CAS RN |

70684-82-1 |

Source

|

| Record name | methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)